ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom. Attached to this ring is a carboxylate ester group (CO2C2H5), which is derived from carboxylic acid and an alcohol (in this case, ethyl alcohol). The molecule also contains an amide group (CONH), linking a 4-fluorobenzoyl group and a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups it contains. For example, its solubility would likely be influenced by the polar carboxylate ester and amide groups, while its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Mechanism of Action
Safety and Hazards
Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. It’s also worth noting that some thiophene derivatives are known to be toxic, so it’s possible that this compound could have similar properties .
Future Directions
properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4S/c1-3-27-21(25)18-17(13-6-10-16(26-2)11-7-13)12-28-20(18)23-19(24)14-4-8-15(22)9-5-14/h4-12H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAFRKWNCSKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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